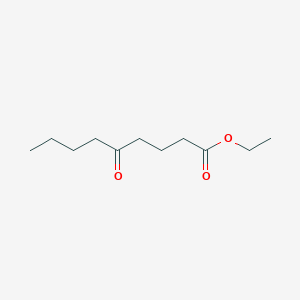

Ethyl 5-oxononanoate

Descripción

Overview of α-Keto Esters in Organic Chemistry

α-Keto esters are a class of organic compounds characterized by a ketone functional group positioned adjacent to an ester group. This unique structural arrangement, specifically the 1,2-dicarbonyl motif, imparts distinct reactivity to these molecules. mdpi.comnih.gov They are considered versatile platform molecules in organic synthesis due to their stability and ease of handling. mdpi.com The presence of both a keto and an ester group allows them to participate in a wide array of chemical reactions, including esterification, nucleophilic addition to the carbonyl group, and reduction. mdpi.com Their utility is demonstrated in the synthesis of valuable compounds such as pharmaceuticals and agrochemicals. mdpi.com The acidity of the α-hydrogen in β-keto esters is a notable feature, enhanced by the proximity of two carbonyl groups, which stabilizes the resulting enolate ion through resonance. mcat-review.org

Significance of Long-Chain Keto Esters in Academic Investigations

Long-chain keto esters are important intermediates in various synthetic pathways. pjoes.com Research has explored their synthesis and transformations, such as the ketonization of long-chain esters to produce ketones with long carbon chains. pjoes.com The asymmetric reduction of long-chain keto alkanoic acid methyl esters has also been a subject of study, aiming to produce optically active hydroxy esters. researchgate.net These reactions are significant for their potential to create chiral building blocks for more complex molecules. researchgate.net Furthermore, the development of sustainable synthetic methods, such as solvent and catalysis-free microwave transesterification of β-ketoesters, highlights the ongoing efforts to create environmentally benign chemical processes for producing long-chain esters. researchgate.net

Contextualization of Ethyl 5-Oxononanoate within Diverse Research Domains

This compound and its isomers, such as ethyl 6-oxononanoate and ethyl 9-oxononanoate (B1257084), serve as subjects of study in various chemical research areas. molbase.comchemeo.comchemeo.com Their physical and chemical properties, including density, boiling point, and refractive index, are important for their characterization and application in synthesis. For instance, research into the deep-frying of foods has analyzed the formation of compounds like 9-oxononanoate as a result of oil degradation. researchgate.net In the field of biocatalysis, enzymes like 8-amino-7-oxononanoate (B1240340) synthase (AONS) are studied for their role in the biosynthesis of important molecules, where similar keto-acid structures are key intermediates. nih.govresearchgate.netnih.govthieme-connect.com

Historical Perspectives on Related Oxononanoate Derivatives in Synthesis and Analysis

The study of oxononanoate derivatives has historical roots in the broader exploration of keto acid and ester chemistry. For example, the synthesis of α-keto acids dates back to 1881 with Erlenmeyer's experiments on pyruvic acid. mdpi.com The development of synthetic methods for α-keto esters has evolved to include reactions like the Friedel–Crafts acylation and multi-step sequences from malonate derivatives. mdpi.com In more recent history, the focus has shifted towards developing more efficient and environmentally friendly synthetic routes. mdpi.com The investigation of enzymes like 8-amino-7-oxononanoate synthase (AONS), which is involved in biotin (B1667282) synthesis, has provided insights into the natural synthesis of related keto-acid structures. nih.gov Research has also been conducted on the inhibition of such enzymes for potential applications, for instance, as herbicides. researchgate.netnih.govacs.org

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H20O3 |

| Molecular Weight | 200.28 g/mol matrixscientific.com |

| CAS Number | 24071-99-6 molbase.com |

| Density | 0.95 g/cm³ (calculated) |

| Boiling Point | 277.932 °C at 760 mmHg (calculated) |

| Flash Point | 116.332 °C (calculated) |

| Refractive Index | 1.433 (calculated) |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 8-amino-7-oxononanoate |

| Arginine |

| Biotin |

| This compound |

| Ethyl 6-bromohexanoate |

| Ethyl 6-oxononanoate |

| Ethyl 7-acetyl-8-oxononanoate |

| Ethyl 8-hydroxy-7-(1-hydroxyethyl)nonanoate |

| Ethyl 9-oxononanoate |

| Ethyl oxalyl chloride |

| Malonate |

| Methyl 9-oxononanoate |

| Pyruvic acid |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 5-oxononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-3-5-7-10(12)8-6-9-11(13)14-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFPEHUCRNRCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00551643 | |

| Record name | Ethyl 5-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24071-99-6 | |

| Record name | Nonanoic acid, 5-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24071-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving Ethyl 5 Oxononanoate and Analogues

Enzymatic Reaction Mechanisms

Enzymes play a vital role in the biosynthesis of complex molecules, and understanding their mechanisms is key to harnessing their synthetic potential.

8-Amino-7-oxononanoate (B1240340) synthase (AONS) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the first committed step in biotin (B1667282) biosynthesis. ebi.ac.ukacs.orgwikipedia.org This step involves the decarboxylative condensation of L-alanine with pimeloyl-CoA to produce 8(S)-amino-7-oxononanoate. ebi.ac.ukacs.orguniprot.org The catalytic mechanism of AONS is similar to other α-oxoamine synthases. researchgate.netnih.gov

The reaction begins with the formation of an external aldimine between L-alanine and the PLP cofactor. ebi.ac.uknih.gov The binding of the second substrate, pimeloyl-CoA, is thought to induce a conformational change in the enzyme. acs.orgebi.ac.uk This change facilitates the deprotonation of the Cα-proton of the L-alanine moiety by a conserved lysine (B10760008) residue (Lys236 in E. coli), leading to the formation of a quinonoid intermediate. acs.orgresearchgate.netnih.gov This intermediate then undergoes a Claisen-like condensation with pimeloyl-CoA. nih.gov Subsequent decarboxylation of the resulting β-keto acid intermediate yields the final product, 8-amino-7-oxononanoate, and regenerates the enzyme's internal aldimine. ebi.ac.ukresearchgate.net

Table 2: Key Steps in AONS Catalysis

| Step | Description | Key Residues/Cofactors |

| 1. Transimination | Formation of an external aldimine between L-alanine and PLP. ebi.ac.uknih.gov | PLP, L-alanine |

| 2. Conformational Change | Binding of pimeloyl-CoA induces a conformational shift. acs.orgebi.ac.uk | Pimeloyl-CoA |

| 3. Deprotonation | Abstraction of the Cα proton to form a quinonoid intermediate. acs.orgnih.gov | Lys236 |

| 4. Condensation | Claisen-like condensation with pimeloyl-CoA. nih.gov | Quinonoid intermediate, Pimeloyl-CoA |

| 5. Decarboxylation | Release of CO₂ to form the product aldimine. ebi.ac.uk | β-keto acid intermediate |

| 6. Product Release | Transaldimination releases 8-amino-7-oxononanoate. ebi.ac.uk | Lys236 |

Spectroscopic, kinetic, and crystallographic studies have been instrumental in identifying and characterizing the intermediates in the AONS catalytic cycle. acs.orgnih.gov The formation of the external aldimine with L-alanine is a rapid process. acs.org The subsequent formation of the substrate quinonoid intermediate only occurs after the addition of pimeloyl-CoA, which is preceded by a short lag phase, suggesting a necessary conformational change. acs.orgnih.gov

X-ray crystallography has provided structural snapshots of the enzyme in different states. The structure of the holoenzyme shows the PLP cofactor bound in the active site. acs.org The structure of the enzyme-product external aldimine complex reveals a rotation of the pyridine (B92270) ring of PLP and significant conformational changes in the C-terminal domain compared to the internal aldimine state. acs.org These structural and mechanistic studies have provided a detailed pathway for AONS catalysis and offer a framework for understanding other enzymes in the α-oxoamine synthase family. acs.orgnih.govnih.gov Modeling studies suggest that a rotation around the Cα-N bond of the external aldimine complex is required to position the Cα proton for abstraction by the catalytic lysine residue. acs.orgnih.gov

Identification and Characterization of Enzyme-Bound Intermediates

Stereochemical Dynamics and Isomerization Pathways

The stereochemistry of ethyl 5-oxononanoate and its derivatives plays a critical role in their chemical reactivity and biological function. This section examines the isomeric forms of its oxime derivatives and the conformational factors that influence its reactivity.

The reaction of this compound with hydroxylamine (B1172632) hydrochloride would lead to the formation of an oxime, which can exist as two geometric isomers, designated as Z and E. This isomerism arises from the restricted rotation around the C=N double bond. The orientation of the hydroxyl group relative to the substituents on the carbon atom dictates the configuration.

The synthesis of oximes from keto esters often results in a mixture of Z and E isomers, which can sometimes be separated by chromatographic techniques. cdnsciencepub.com The ratio of these isomers is influenced by the reaction conditions and the structure of the starting keto ester. libretexts.org For instance, in the synthesis of α-methoxyimino-β-keto esters, mixtures of Z and E isomers were obtained and subsequently separated for individual testing in asymmetric transfer hydrogenation reactions. cdnsciencepub.com It was observed that the Z and E isomers often exhibit different reactivity and enantioselectivity. cdnsciencepub.com

Studies on the oximation of positional isomers of methyl keto-tetradecanoates have shown that the position of the keto group along the carbon chain affects the resulting E/Z isomer ratio. libretexts.org For example, the oxime of a 6-keto ester was obtained as a nearly 1:1 mixture of E and Z isomers, while a 13-keto ester yielded predominantly the E isomer. libretexts.org This suggests that for this compound, with the keto group at the 5-position of a nine-carbon chain, a mixture of E and Z isomers would be expected upon oximation.

The following table presents data on the E/Z isomer ratios observed in the synthesis of oximes from various keto esters, providing insight into the potential isomeric distribution for the oxime of this compound.

| Starting Keto Ester | Oxime Product | E/Z Ratio | Reference |

| Methyl 3-keto-tetradecanoate | Methyl 3-(hydroxyimino)tetradecanoate | (E)-isomer only | libretexts.org |

| Methyl 4-keto-tetradecanoate | Methyl 4-(hydroxyimino)tetradecanoate | (E)-isomer only | libretexts.org |

| Methyl 6-keto-tetradecanoate | Methyl 6-(hydroxyimino)tetradecanoate | 50:50 | libretexts.org |

| Methyl 13-keto-tetradecanoate | Methyl 13-(hydroxyimino)tetradecanoate | (E)-isomer only | libretexts.org |

| Ethyl 3-oxopentanoate | Ethyl 2-(methoxyimino)-3-oxopentanoate | 10:1 (Z/E) | cdnsciencepub.com |

The stability and interconversion of these isomers are also important factors. Protonation of oximes can facilitate Z ↔ E isomerization at ambient temperature. cdnsciencepub.com The stereochemical configuration of the oxime can significantly influence subsequent reactions, as seen in the Beckmann rearrangement, where the group anti-periplanar to the hydroxyl group migrates. masterorganicchemistry.comacs.org

The reactivity of this compound is intrinsically linked to its three-dimensional structure and the rotational barriers around its single bonds. The flexible nine-carbon chain can adopt numerous conformations, with their relative stabilities being determined by a balance of torsional strain and steric interactions. libretexts.orglibretexts.org

The principles of conformational analysis, particularly as established for n-alkanes, provide a framework for understanding the preferred shapes of the alkyl chain in this compound. libretexts.orglibretexts.org Rotation around the C-C single bonds leads to different staggered and eclipsed conformations. The most stable conformations are typically staggered, where bulky groups are positioned to minimize steric repulsion. The anti conformation, with a dihedral angle of 180°, is generally the lowest in energy, while the gauche conformation, with a dihedral angle of 60°, is slightly higher in energy due to steric strain between adjacent groups. libretexts.orglibretexts.orgunizin.org

For a molecule like this compound, the long alkyl chain will preferentially adopt a zig-zag, all-anti conformation to minimize its potential energy. rutgers.edu However, the presence of the keto and ester functional groups introduces additional conformational considerations. The ester group itself has a high rotational barrier and predominantly exists in a planar s-Z conformation. msu.edu

Torsional effects, which arise from the resistance to bond rotation, can play a significant role in directing the outcome of chemical reactions. In reactions involving the formation of a new stereocenter, the pre-existing conformational preferences of the substrate can influence the transition state energies, leading to a specific stereochemical outcome. This phenomenon, sometimes referred to as torsional steering, has been shown to be a key factor in the diastereoselectivity of reactions such as the alkylation of β-keto esters. rsc.org

The following table summarizes the energetic costs associated with various conformational interactions relevant to the structure of this compound. These values, derived from studies of simpler alkanes, help in predicting the relative stabilities of different conformers.

| Interaction | Cause | Energy Cost (kcal/mol) | Reference |

| H ⟷ H eclipsed | Torsional strain | 1.0 | libretexts.org |

| H ⟷ CH₃ eclipsed | Torsional and steric strain | 1.4 | libretexts.org |

| CH₃ ⟷ CH₃ eclipsed | Torsional and steric strain | 2.6 | libretexts.org |

| CH₃ ⟷ CH₃ gauche | Steric strain | 0.9 | libretexts.org |

The interplay of these conformational and torsional effects dictates the molecule's ground-state population of conformers and influences the energy landscape of its reactions. A thorough understanding of these dynamics is crucial for predicting and controlling the reactivity of this compound and its analogues in various chemical transformations.

Derivatization and Analog Synthesis of Ethyl 5 Oxononanoate for Academic Research

Functional Group Transformations and Modifications

The reactivity of ethyl 5-oxononanoate is centered around its two primary functional groups: the ketone at the C5 position and the ethyl ester terminus. These sites allow for selective modifications to generate a library of derivatives with tailored properties.

The reduction of the C5 ketone in this compound to a secondary alcohol yields ethyl 5-hydroxynonanoate. This transformation is crucial for synthesizing chiral building blocks and introducing new stereocenters. Both chemical and biocatalytic methods have been effectively employed for this purpose.

Standard chemical reduction can be achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄). The reduction of the closely related t-butyl 5-oxononanoate with NaBH₄ proceeds efficiently to give the corresponding 5-hydroxy derivative. arkat-usa.org This method is robust and generally high-yielding but produces a racemic mixture of (R)- and (S)-alcohols.

For enantioselective synthesis, biocatalytic reduction offers a powerful alternative. Yeast strains, particularly Pichia methanolica, have been used to reduce analogous keto-esters with high enantiomeric excess (e.e.). For instance, the reduction of ethyl 5-oxo-hexanoate using Pichia methanolica produces ethyl (S)-5-hydroxyhexanoate in high yield and with an e.e. greater than 95%. nih.gov This enzymatic approach leverages cofactor regeneration systems within the microbial cells to drive the reaction. nih.govpitt.edu These biocatalytic methods are highly valued for producing optically pure compounds essential for pharmaceutical synthesis. pitt.edu

| Method | Reagent/Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

| Chemical Reduction | Sodium Borohydride (NaBH₄) | t-Butyl 5-oxononanoate | t-Butyl 5-hydroxynonanoate | N/A | Racemic | arkat-usa.org |

| Biocatalytic Reduction | Pichia methanolica (SC 16116) | Ethyl 5-oxo-hexanoate | Ethyl (S)-5-hydroxyhexanoate | 80-90% | >95% | nih.gov |

Introducing a halogen atom, typically at the α-position to the ketone (C4 or C6), significantly enhances the synthetic utility of this compound. These α-haloketones are versatile intermediates for nucleophilic substitution and elimination reactions, enabling the construction of more complex molecular architectures.

The α-halogenation of ketones proceeds via an enol or enolate intermediate. chemistrysteps.compressbooks.pub The regioselectivity of the reaction—whether it occurs at the more substituted or less substituted α-carbon—can be controlled by the reaction conditions.

α-Chlorination: Several methods exist for the α-chlorination of ketones. A common approach for achieving chlorination at the less substituted α-carbon involves the formation of a kinetic lithium enolate using a strong, sterically hindered base like lithium diisopropylamide (LDA), followed by quenching with an electrophilic chlorine source such as p-toluenesulfonyl chloride (TsCl). pitt.edu Alternatively, ceric ammonium (B1175870) nitrate (B79036) (CAN) can catalyze the α-chlorination of ketones using acetyl chloride, which tends to favor chlorination at the more substituted, electron-rich α-carbon. arkat-usa.orgresearchgate.net

α-Bromination: For β-keto esters, which share reactivity principles with γ-keto esters, regioselective α-monobromination can be achieved using bromodimethylsulfonium bromide (BDMS). acs.orgorganic-chemistry.org This reagent is effective and milder than using molecular bromine, avoiding the need for strong bases or Lewis acid catalysts and minimizing the formation of dibrominated byproducts. acs.orgorganic-chemistry.org

| Halogenation Method | Reagent(s) | Typical Substrate | Key Features | Reference |

| α-Chlorination | LDA, p-Toluenesulfonyl chloride (TsCl) | Unsymmetrical ketones | Chlorination at the less substituted α-carbon (kinetic control). | pitt.edu |

| α-Chlorination | Ceric Ammonium Nitrate (CAN), Acetyl Chloride | Cyclic and acyclic ketones | Prefers chlorination at the more substituted α-carbon. | arkat-usa.orgresearchgate.net |

| α-Bromination | Bromodimethylsulfonium Bromide (BDMS) | β-Keto esters, 1,3-Diketones | Mild, regioselective monobromination; no catalyst needed. | acs.orgorganic-chemistry.org |

Reduction of Ketone Moieties to Alcohols (e.g., Hydroxynonanoates)

Synthesis of Complex Molecules Incorporating Oxononanoate Moieties

The dual functionality of this compound makes it an ideal starting material for synthesizing more complex molecules, including various heterocyclic systems and analogs for biological screening.

Keto-esters are well-established precursors for the synthesis of a wide array of heterocyclic compounds. The ketone and ester functionalities can participate in cyclization reactions with various reagents. For example, the Hantzsch pyridine (B92270) synthesis or related multicomponent reactions can utilize the keto-ester moiety to construct dihydropyridine (B1217469) rings.

A pertinent example is the synthesis of thiazolo[3,2-a]pyrimidine derivatives, which can be achieved through a multi-component condensation. In a reaction analogous to the Biginelli reaction, a keto-ester (ethyl acetoacetate), an aldehyde, and thiourea (B124793) can react to form a tetrahydropyrimidine-2-thione, which is then further cyclized. libretexts.org Similarly, this compound could be envisioned to react with hydrazines or hydroxylamine (B1172632) to form pyridazinones or other related heterocycles. The reaction of tryptanthrin-6-oxime with ethyl glutaryl chloride, a molecule structurally similar to this compound, leads to the formation of a complex derivative, showcasing how the oxononanoate backbone can be tethered to existing heterocyclic systems. acs.org

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. Analogs of this compound and its derivatives can be designed to probe the effects of structural modifications on a target biological system. google.comyoutube.comresearchgate.net

A common strategy involves systematically modifying the carbon chain length. Research on fatty acid esters of hydroxy fatty acids (FAHFAs) has shown that reducing the carbon chain length of either the fatty acid or the hydroxy fatty acid portion can maintain or even enhance anti-inflammatory activity. nih.gov Applying this strategy to ethyl 5-hydroxynonanoate (the reduced form of this compound), a library of analogs could be synthesized to determine the optimal chain length for a desired biological effect. Other modifications could include altering the ester group (e.g., methyl, propyl) or introducing unsaturation into the alkyl chain.

| Analog Type | Rationale for SAR Studies | Potential Modification Site(s) | Example Analog of Ethyl 5-Hydroxynonanoate |

| Chain Length Variants | To determine the optimal chain length for receptor binding or biological activity. | Alkyl chain (C1-C4 or C6-C9) | Ethyl 5-hydroxyheptanoate |

| Ester Variants | To study the effect of ester hydrolysis rate and steric bulk on activity and bioavailability. | Ester group | Methyl 5-hydroxynonanoate |

| Functional Group Variants | To explore the importance of the hydroxyl and ester groups for activity. | C5-hydroxyl, C1-ester | 5-Oxononanoic acid, Nonane-1,5-diol |

| Unsaturation Analogs | To introduce conformational rigidity and explore interactions with hydrophobic pockets. | Alkyl chain | Ethyl 5-hydroxynon-7-enoate |

Formation of Heterocyclic Compounds from Keto-Esters

Preparation of Labeled Oxononanoate Derivatives for Mechanistic Probes

Isotopically labeled compounds are indispensable tools for studying reaction mechanisms, metabolic pathways, and for use as internal standards in quantitative analysis. The synthesis of labeled this compound derivatives can be achieved by incorporating stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C).

A synthetic route for a labeled analog, ²H₂,¹³C₂-ethyl 4-hydroxynonanoate, provides a clear blueprint for labeling similar molecules. This synthesis starts with ¹³C₂-labeled ethyl bromoacetate, which is converted to a Wittig reagent. Reaction with heptanal (B48729) yields an α,β-unsaturated ester. Subsequent catalytic deuteration using deuterium gas (D₂) over a palladium on carbon catalyst reduces the double bond and introduces two deuterium atoms, yielding the saturated, labeled hydroxynonanoate.

This methodology could be adapted to synthesize labeled ethyl 5-hydroxynonanoate. Oxidation of this labeled alcohol would then provide the corresponding labeled this compound. Such labeled compounds are crucial for stable isotope dilution analysis (SIDA), a highly accurate quantification method used in metabolomics and food chemistry.

| Labeled Compound | Isotopic Labels | Precursors | Synthetic Step for Label Introduction | Potential Application | Reference |

| ²H₂,¹³C₂-Ethyl 4-hydroxynonanoate | ²H, ¹³C | ¹³C₂-Ethyl bromoacetate, Heptanal, D₂ gas | Wittig reaction followed by catalytic deuteration. | Internal standard for γ-nonalactone quantification. | |

| Conceptual: ²H₂-Ethyl 5-hydroxynonanoate | ²H | Ethyl 5-hydroxynon-x-enoate, D₂ gas | Catalytic deuteration of an unsaturated precursor. | Mechanistic probe, metabolic tracer. |

Influence of Derivatization on Chiral Selectivity

The derivatization of a keto-ester substrate, such as this compound, is a critical strategy in academic research for modulating and enhancing chiral selectivity in asymmetric chemical transformations. By systematically modifying the molecular structure, researchers can influence the steric and electronic properties of the substrate, which in turn affects its interaction with a chiral catalyst or reagent. This control is pivotal in directing the reaction towards the preferential formation of one enantiomer over the other, ultimately leading to a higher enantiomeric excess (ee) of the desired chiral product. The primary modes of derivatization for a γ-keto ester like this compound involve modification of the ester group and substitution at various positions along the carbon backbone.

The influence of such derivatization is particularly pronounced in catalytic asymmetric hydrogenations, a common method for producing chiral γ-hydroxy esters and their corresponding γ-lactones. acs.orgnih.gov The transition state of these reactions, which determines the stereochemical outcome, is highly sensitive to the spatial arrangement and electronic nature of the substrate's functional groups.

One of the most direct derivatization strategies is the modification of the ester group. Changing the size of the alcohol moiety (e.g., from ethyl to methyl, isopropyl, or tert-butyl) can significantly alter the steric bulk around the catalytic center. Research on various β-keto esters has shown that increasing the steric hindrance of the ester group can lead to a decrease in both reactivity and enantioselectivity due to unfavorable steric repulsion with the chiral ligand of the catalyst. rsc.org Conversely, in some catalytic systems, a bulkier ester group can enhance selectivity by forcing a more rigid and defined orientation of the substrate in the catalyst's chiral pocket.

Another key derivatization approach is the introduction of substituents on the carbon chain of the keto-ester. For instance, α-substituents on β-keto esters have been shown to lead to exceptionally high stereoselectivity through a process known as dynamic kinetic resolution. nih.gov In the context of this compound, introducing substituents at the α, β, or γ positions would be expected to have a profound impact on chiral induction. These substituents can exert control through:

Steric Effects: A bulky substituent can shield one face of the ketone, directing the approach of the reagent or catalyst to the less hindered face.

Electronic Effects: Electron-withdrawing or electron-donating groups can alter the electron density of the ketone's carbonyl group, influencing its reactivity and interaction with the catalyst. rsc.org

Coordinating Effects: The introduction of a functional group capable of coordinating with the metal center of a catalyst (e.g., a hydroxyl or an additional ester group) can lead to a more ordered transition state, thereby enhancing enantioselectivity. nih.gov

The following table, based on findings from the asymmetric hydrogenation of various β-keto esters, illustrates how structural modifications (derivatization) can influence chiral selectivity. While the substrates are not this compound itself, the principles of how changes in steric and electronic properties affect enantiomeric excess are directly applicable.

| Substrate (β-Keto Ester Derivative) | R1 Group | R2 Group | Catalyst System | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|---|---|

| Methyl acetoacetate | -CH3 | -CH3 | Ru-CPF-PILs | 97 | rsc.org |

| Ethyl acetoacetate | -CH3 | -CH2CH3 | Ru-CPF-PILs | 96 | rsc.org |

| tert-Butyl acetoacetate | -CH3 | -C(CH3)3 | Ru-CPF-PILs | 93 | rsc.org |

| Ethyl benzoylacetate | -C6H5 | -CH2CH3 | Ru-CPF-PILs | 99 | rsc.org |

| Ethyl 4-chloroacetoacetate | -CH2Cl | -CH2CH3 | Ru-CPF-PILs | 95 | rsc.org |

| Ethyl 4,4,4-trifluoroacetoacetate | -CF3 | -CH2CH3 | Ru-CPF-PILs | 85 | rsc.org |

This table is generated based on data for analogous β-keto ester systems to illustrate the principles of how derivatization affects chiral selectivity. rsc.org

In addition to chemical catalysis, biocatalysis using engineered enzymes like ketoreductases offers another avenue where derivatization is influential. rsc.orgresearchgate.net The substrate specificity of an enzyme is dictated by the shape and chemical environment of its active site. By modifying the structure of this compound, it is possible to improve its fit within the enzyme's binding pocket, leading to enhanced reaction rates and higher enantioselectivity. rsc.org

Analytical Methodologies for Structural Characterization and Detection in Research

Advanced Chromatographic Techniques

Chromatography is the cornerstone of separating individual components from a complex mixture. For a moderately volatile and polar compound like Ethyl 5-oxononanoate, gas and liquid chromatography are the primary methods employed.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for the GC column's stationary phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.

For this compound, analysis would typically involve injection into a GC system equipped with a capillary column. A nonpolar or mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used for initial screening of complex mixtures containing esters and ketones. The temperature of the GC oven is programmed to ramp up gradually, allowing for the separation of compounds over a range of volatilities. Identification is achieved by comparing the resulting mass spectrum with reference spectra in databases like the National Institute of Standards and Technology (NIST) library and by matching the retention index, a standardized measure of a compound's elution time.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Sample Analysis

When analyzing highly complex samples, such as food aromas or environmental extracts, one-dimensional GC may not provide sufficient resolution, leading to co-elution of compounds. Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power by using two different columns with orthogonal (different) separation mechanisms. All analytes from the first column are sequentially trapped and re-injected onto a second, shorter column for a rapid, secondary separation.

This technique creates a structured, two-dimensional chromatogram (a retention plane) that can separate compounds that overlap in a single-column separation. For instance, a common setup involves a non-polar primary column and a polar secondary column. This would be highly effective for isolating this compound from other fatty acid esters or ketones in a complex volatile profile, increasing the accuracy of its identification and quantification. The increased peak capacity makes GC×GC an invaluable tool for the untargeted profiling of volatiles in intricate matrices.

Multidimensional Gas Chromatography (MDGC) for High-Resolution Separation

Multidimensional gas chromatography (MDGC) is another technique used to enhance resolution, particularly for targeted analysis. Unlike GC×GC where the entire sample undergoes two-dimensional separation, MDGC involves "heart-cutting," where only specific, targeted portions of the eluent from the first column are transferred to a second column for further separation.

This approach is ideal when specific isomers or compounds with very similar properties need to be resolved from interfering matrix components. If this compound were found to co-elute with another compound in a standard GC analysis, an MDGC method could be developed. The region (heart-cut) containing the compound of interest would be selectively transferred to a second column with a different stationary phase to achieve baseline separation, allowing for accurate quantification and characterization without interference.

High-Performance Liquid Chromatography (HPLC) in Derivatization Studies

High-performance liquid chromatography (HPLC) is a separation technique used for compounds that are non-volatile or thermally unstable. For keto esters like this compound, reversed-phase HPLC (RP-HPLC) is a suitable method. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.

A typical method for a related compound, ethyl 5-oxohexanoate, uses a C18 or similar reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid like formic acid to improve peak shape and ensure compatibility with mass spectrometry detection. core.ac.uk

To enhance the detectability of carbonyl compounds like this compound, especially at trace levels, derivatization is often employed. This process involves a chemical reaction to attach a "tag" to the analyte that has strong UV absorbance or fluorescence. A common derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the keto group to form a brightly colored hydrazone that can be easily detected by a UV-Vis detector. This pre-column or post-column derivatization step significantly increases the sensitivity and selectivity of the HPLC method.

Spectrometric Techniques for Structural Elucidation

Spectrometry is used to determine the molecular structure of a compound by measuring its interaction with electromagnetic radiation. Mass spectrometry is the most definitive of these techniques for structural elucidation in combination with chromatography.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Molecular Ion Characterization

Mass spectrometry (MS) provides the molecular weight of a compound by identifying its molecular ion (the intact molecule with one or more electrons removed). Furthermore, the pattern of fragment ions produced when the molecular ion breaks apart provides a unique fingerprint that is instrumental for structural elucidation. For this compound (C₁₁H₂₀O₃), the molecular weight is 200.27 g/mol . The mass spectrum would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 200.

Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃, 45 Da) and McLafferty rearrangement. For ketones, a characteristic fragmentation is alpha-cleavage on either side of the carbonyl group.

Tandem mass spectrometry (MS/MS or MS²) provides an even higher level of structural detail. In an MS/MS experiment, a specific ion of interest (the precursor ion), such as the molecular ion of this compound (m/z 200), is selected and isolated. This precursor ion is then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed to create a product ion spectrum. This technique is invaluable for confirming the identity of a compound in a complex matrix and for distinguishing between isomers, as different isomers will often produce unique product ion spectra.

Below is a table summarizing the analytical techniques discussed:

Table 1. Summary of Analytical Methodologies for this compound| Technique | Abbreviation | Primary Use for this compound | Key Principles & Parameters |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Identification and quantification of volatile samples. | Separation by volatility/polarity; detection by mass-to-charge ratio. Utilizes retention indices and spectral library matching. |

| Comprehensive Two-Dimensional Gas Chromatography | GC×GC | High-resolution separation in highly complex matrices. | Two orthogonal columns (e.g., non-polar x polar) connected by a modulator. Increases peak capacity and resolves co-elutions. |

| Multidimensional Gas Chromatography | MDGC | Targeted high-resolution separation of specific compounds. | "Heart-cutting" of specific elution zones from a primary column to a secondary column for enhanced separation of target analytes. |

| High-Performance Liquid Chromatography | HPLC | Analysis of non-volatile samples or when derivatization is needed. | Separation in a liquid phase. Often reversed-phase (e.g., C18 column) with acetonitrile/water mobile phase. Derivatization (e.g., with DNPH) enhances detection. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). mdpi.comrsc.org

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The ethyl ester group would present as a quartet (a signal split into four lines) for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet (a signal split into three lines) for the terminal methyl protons (-OCH₂CH₃). The protons on the aliphatic chain would appear as multiplets in the upfield region of the spectrum. Protons adjacent to the carbonyl groups (at C4 and C6) would be deshielded and thus shifted further downfield compared to other methylene protons in the chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, nine distinct signals would be anticipated, corresponding to the nine carbon atoms in its structure. The carbon atoms of the two carbonyl groups (the ketone at C5 and the ester at C1) would be the most deshielded, appearing at the lowest field (highest ppm values) in the spectrum. magritek.com The ester carbonyl carbon typically appears around 170-175 ppm, while the ketone carbonyl carbon appears at a lower field, often above 200 ppm. hmdb.ca The carbons of the ethyl group (-OCH₂CH₃) and the aliphatic chain would appear at higher fields (lower ppm values). magritek.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups. magritek.com

Interactive Data Table: Predicted NMR Assignments for this compound

| Atom Position | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | Ester C=O | - | ~173 |

| 2 | -CH₂- | ~2.3 (t) | ~34 |

| 3 | -CH₂- | ~1.6 (quint) | ~20 |

| 4 | -CH₂- | ~2.7 (t) | ~42 |

| 5 | Ketone C=O | - | ~210 |

| 6 | -CH₂- | ~2.4 (t) | ~38 |

| 7 | -CH₂- | ~1.5 (sext) | ~23 |

| 8 | -CH₂- | ~0.9 (t) | ~14 |

| 9 | -CH₃ | ~4.1 (q) | ~60 |

| 10 | Ethyl -OCH₂- | ~1.2 (t) | ~14 |

| 11 | Ethyl -CH₃ |

Note: Predicted values are based on standard chemical shift tables and data for structurally similar compounds. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz When a compound is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its molecular structure. vscht.cz

For this compound, the IR spectrum would be dominated by strong absorption bands characteristic of its two carbonyl functional groups. msu.edu

Ester C=O Stretch: A strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹. This is a hallmark of the carbonyl group within an aliphatic ester. libretexts.org

Ketone C=O Stretch: Another strong, sharp absorption band would appear for the ketone carbonyl group, typically around 1715 cm⁻¹. libretexts.org The presence of two distinct peaks in the carbonyl region would confirm the existence of both ester and ketone functionalities.

C-O Stretch: The C-O single bond of the ester group will show a strong stretching vibration in the fingerprint region, typically between 1300-1000 cm⁻¹. libretexts.org

C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the aliphatic parts of the molecule would be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). vscht.cz

The unique pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) is characteristic of the molecule as a whole and can be used to confirm its identity by comparison with a reference spectrum. msu.edu

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester C=O | Stretch | 1750-1735 | Strong |

| Ketone C=O | Stretch | ~1715 | Strong |

| C-O (Ester) | Stretch | 1300-1000 | Strong |

| C-H (Aliphatic) | Stretch | 2950-2850 | Medium-Strong |

Sample Preparation Techniques for Volatile and Semi-Volatile Analysis

Effective sample preparation is a critical prerequisite for the accurate analysis of semi-volatile compounds like this compound, especially when they are present in complex matrices. The goal is to isolate and concentrate the analyte of interest while removing interfering substances.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and simple sample preparation technique well-suited for the analysis of volatile and semi-volatile organic compounds (VOCs). nih.gov The method involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a sealed vial containing the sample. nih.gov Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently transferred to the injector of a gas chromatograph (GC) for thermal desorption and analysis.

The efficiency of HS-SPME for extracting this compound depends on several factors, including the choice of fiber coating, extraction time, and temperature. nih.gov A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of analytes, including esters and ketones. nih.govmdpi.com Optimizing parameters such as incubation temperature and time is crucial to ensure efficient partitioning of the semi-volatile this compound into the headspace for adsorption by the fiber. nih.gov This technique is widely used in the analysis of aroma compounds in foods and beverages, where ethyl esters are common constituents. mdpi.comresearchgate.netmdpi.com

Liquid-Liquid Extraction (LLE) is a conventional yet powerful technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.govarabjchem.org For the extraction of a moderately nonpolar compound like this compound from an aqueous matrix (e.g., a fermentation broth or environmental water sample), a water-immiscible organic solvent with good solubility for the target analyte would be chosen. nih.govutwente.nl

The selection of the organic solvent is critical. Solvents like dichloromethane (B109758) or ethyl acetate (B1210297) are commonly used. arabjchem.orgmdpi.com The efficiency of the extraction can be enhanced by modifying the properties of the aqueous phase, such as by adding salt ("salting out") to decrease the solubility of the organic analyte in the aqueous layer and promote its transfer to the organic phase. mdpi.com The process involves vigorously mixing the sample with the extraction solvent, allowing the phases to separate, and then collecting the organic layer containing the analyte. mdpi.com This extract can then be concentrated and analyzed, typically by GC-MS. LLE is a robust method for handling larger sample volumes and is often used in metabolomics and environmental analysis. nih.govmdpi.com

Headspace Solid-Phase Microextraction (HS-SPME)

Integration of Analytical Techniques for Comprehensive Profiling and Untargeted Screening

In many research contexts, such as metabolomics, food science, or environmental analysis, the goal is not just to detect a single compound but to obtain a comprehensive chemical profile of a sample. nih.gov This often involves "untargeted screening," an approach that aims to detect and identify as many compounds as possible in a sample without a pre-defined list of targets. researchgate.netchromatographyonline.com

This comprehensive analysis is best achieved by integrating multiple analytical platforms. A common workflow involves using a separation technique like Gas Chromatography (GC) coupled with a high-resolution detector like Mass Spectrometry (MS). researchgate.netchromatographyonline.com HS-SPME-GC-MS is a powerful combination for profiling volatile and semi-volatile compounds. nih.gov The GC separates the complex mixture into individual components based on their boiling points and polarity, while the MS fragments each component to produce a unique mass spectrum, or "fingerprint," which allows for its identification by comparison to spectral libraries. researchgate.net

For unambiguous identification of novel or unexpected compounds like this compound in an untargeted analysis, data from multiple techniques are often required. mdpi.com While GC-MS can provide a tentative identification, co-eluting peaks or isomeric compounds can lead to ambiguity. In such cases, the sample extract can be further analyzed by NMR spectroscopy. mdpi.com NMR provides definitive structural information that can confirm the identity and structure of the compound suggested by MS data. mdpi.com This integrated approach, combining the separation power of GC with the identification capabilities of both MS and NMR, provides a robust and confident characterization of the complete volatile and semi-volatile profile of a complex sample. mdpi.comnih.gov

Biochemical Pathways and Enzymatic Transformations Involving Oxononanoate Structures

Biosynthesis of Biologically Active Molecules

Initial Steps in Biotin (B1667282) Biosynthesis Involving 8-Amino-7-Oxononanoate (B1240340)

Biotin (Vitamin B7) is an indispensable cofactor for all domains of life, essential for its role in crucial metabolic reactions. nih.govoregonstate.edu The biosynthesis of biotin begins with the formation of an oxononanoate derivative. The first committed step in this pathway is the synthesis of 8(S)-amino-7-oxononanoate (AON), a reaction catalyzed by the enzyme 8-amino-7-oxononanoate synthase (AONS), also known as BioF. acs.orgnih.gov

AONS is a pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzyme that facilitates the decarboxylative Claisen condensation of L-alanine and pimeloyl-CoA (or pimeloyl-ACP in some organisms). ebi.ac.ukuniprot.orgdrugbank.com This reaction stereospecifically produces 8(S)-amino-7-oxononanoate, coenzyme A, and carbon dioxide. acs.org The formation of this oxo-amino acid is a conserved and critical juncture, initiating the assembly of the fused heterocyclic rings characteristic of the biotin molecule. nih.govresearchgate.netnih.gov The AON product, however, is known to racemize quickly at neutral pH. ebi.ac.uk The subsequent steps in the pathway involve the transamination of AON to 7,8-diaminopelargonic acid (DAPA), catalyzed by another PLP-dependent enzyme, BioA. nih.govresearchgate.net

Interactive Table: Key Components in the Initial Step of Biotin Biosynthesis

| Component | Type | Function |

| 8-Amino-7-Oxononanoate Synthase (AONS/BioF) | Enzyme (EC 2.3.1.47) | Catalyzes the condensation of L-alanine and a pimeloyl thioester. nih.govwikipedia.org |

| L-Alanine | Substrate | Provides the amino group and two carbons for the AON backbone. ebi.ac.uk |

| Pimeloyl-CoA / Pimeloyl-ACP | Substrate | Provides a seven-carbon chain for the AON backbone. uniprot.orgdrugbank.com |

| 8-Amino-7-Oxononanoate (AON) | Product | The initial oxononanoate intermediate in biotin synthesis. uniprot.org |

| Pyridoxal 5′-Phosphate (PLP) | Cofactor | Essential for the catalytic activity of AONS. acs.orgebi.ac.uk |

Biosynthesis of Saxitoxin (B1146349) Precursors Catalyzed by Polyketide-like Synthases

Saxitoxin (STX) and its derivatives are potent neurotoxins responsible for paralytic shellfish poisoning (PSP). nih.govnih.gov The biosynthesis of this complex alkaloid is initiated by SxtA, an unusual polyketide synthase (PKS)-like enzyme. noaa.govasm.org This large, multi-domain enzyme catalyzes the first steps in the pathway, which involves the formation of a linear precursor to STX. nih.govacs.org

Notably, the SxtA megasynthase contains a domain homologous to 8-amino-7-oxononanoate synthase (AONS). nih.govacs.org This AONS-like domain is part of a four-domain module (methyltransferase, N-acetyltransferase, acyl carrier protein, and AONS) that carries out the initial Claisen condensation. acs.orgresearchgate.net The reaction condenses arginine and acetate (B1210297) (from malonyl-CoA) to begin the assembly of the toxin's core structure. researchgate.netnih.gov The SxtA enzyme is responsible for forming two carbon-carbon bonds and two decarboxylation events to produce the linear biosynthetic precursor. nih.govacs.org This highlights the recruitment of an AONS-like catalytic function, typically associated with primary metabolism like biotin synthesis, into the realm of secondary metabolite production for creating a potent toxin. nih.govmdpi.com

Formation of Oxo-Amino Acid Derivatives in Natural Product Synthesis

The formation of oxo-amino acid derivatives is a recurring theme in the biosynthesis of natural products. These intermediates, characterized by a ketone and an amino group, are versatile precursors for constructing complex molecular architectures. The synthesis of 8-amino-7-oxononanoate in the biotin pathway is a classic example. ebi.ac.uk

In a broader context, the reaction of oxo acids with an ammonia (B1221849) source provides a route to α-amino acids and their derivatives. For instance, studies have shown that glyoxylic acid can react with ammonia to form N-oxalylglycine, which upon hydrolysis yields glycine. nih.gov Similarly, pyruvic acid and ammonia can produce N-acetylalanine, a precursor to alanine. nih.gov In enzymatic systems, the generation of acyl radicals from carboxylic acids can be used to synthesize γ-oxo-α-amino acid derivatives, showcasing a modern synthetic approach to these valuable compounds. researchgate.net The enzymatic machinery in natural product pathways, such as the AONS domain in SxtA, demonstrates a sophisticated biological strategy for creating α-amino ketones from amino acid and acyl-CoA precursors. acs.org

Enzymatic Mechanisms and Catalytic Cycles

Pyridoxal 5′-Phosphate (PLP)-Dependent Enzymes in Oxo-Ester Metabolism

Pyridoxal 5′-phosphate (PLP), the active form of vitamin B6, is a highly versatile coenzyme essential for a vast array of enzymatic reactions involving amino acids, including transamination, decarboxylation, and racemization. drugbank.comfrontiersin.orgwikipedia.org PLP-dependent enzymes are central to the metabolism of oxononanoate structures, particularly in the biosynthesis of biotin. nih.gov

The enzyme 8-amino-7-oxononanoate synthase (AONS) is a well-studied member of the α-family of PLP-dependent enzymes. ebi.ac.ukacs.org Its catalytic cycle involves several key steps:

Formation of an External Aldimine: The enzyme's active site lysine (B10760008), initially bound to PLP as an internal aldimine, is displaced by the amino acid substrate (L-alanine) to form an external aldimine. ebi.ac.ukacs.org

Decarboxylation: The PLP acts as an electron sink, stabilizing the carbanion formed upon the decarboxylation of the L-alanine moiety. This generates a resonance-stabilized quinonoid intermediate. frontiersin.orgacs.org

Acyl-CoA Condensation: The quinonoid intermediate then acts as a nucleophile, attacking the thioester carbonyl of pimeloyl-CoA. ebi.ac.uk

Product Release: Following condensation and reprotonation, the product, 8-amino-7-oxononanoate, is released, and the PLP cofactor is regenerated by forming the internal aldimine with the active site lysine. ebi.ac.uk

This mechanism, involving a complex sequence of acylation with inversion of configuration and decarboxylation with retention of configuration, is shared by other homologous enzymes. nih.gov

Cofactor Dependencies in Biosynthetic Pathways

The biosynthesis of complex molecules from oxononanoate intermediates relies on a variety of cofactors that assist enzymes in catalyzing otherwise difficult chemical transformations.

In the biotin biosynthetic pathway , several cofactors are essential:

Pyridoxal 5′-Phosphate (PLP): Required by AONS (BioF) for the initial condensation and by DAPA aminotransferase (BioA) for the subsequent transamination step. nih.govrsc.org

S-adenosyl-L-methionine (SAM): Uniquely serves as the amino group donor in the reaction catalyzed by BioA. rsc.orgebi.ac.uk It is also required by biotin synthase (BioB) as part of a radical SAM mechanism for sulfur insertion. rsc.org

ATP: Utilized by dethiobiotin (B101835) synthase (BioD) to activate a carboxylate group for the formation of the ureido ring. rsc.orgmdpi.com

NAD(P)H: Required for the reduction steps in the synthesis of the pimelic acid precursor. rsc.org

The saxitoxin biosynthetic pathway also demonstrates a dependency on multiple cofactors:

S-adenosylmethionine (SAM): Used by the SxtA methyltransferase domain for C-methylation. noaa.govresearchgate.net

Acyl Carrier Protein (ACP): The SxtA enzyme utilizes an integrated ACP domain to hold and present the growing polyketide-like chain. nih.gov

3′-phosphoadenosine 5′-phosphosulfate (PAPS): Identified as a likely cofactor for the sulfotransferase enzyme SxtN, which is involved in creating sulfonated saxitoxin analogs like gonyautoxin. acs.org

Interactive Table: Cofactors in Biotin and Saxitoxin Biosynthesis

| Biosynthetic Pathway | Enzyme | Cofactor | Role of Cofactor |

| Biotin | AONS (BioF) | Pyridoxal 5′-Phosphate (PLP) | Facilitates decarboxylative condensation. ebi.ac.uknih.gov |

| Biotin | BioA | PLP, S-adenosyl-L-methionine (SAM) | PLP for transamination; SAM as amino donor. rsc.orgebi.ac.uk |

| Biotin | BioD | ATP | Activates carboxylate for ring formation. rsc.org |

| Saxitoxin | SxtA | S-adenosylmethionine (SAM), ACP | SAM for methylation; ACP as substrate carrier. nih.govnoaa.gov |

| Saxitoxin | SxtN | 3′-phosphoadenosine 5′-phosphosulfate (PAPS) | Sulfate donor for tailoring reactions. acs.org |

Metabolic Engineering and Pathway Elucidation

The biosynthesis of specialized molecules such as ethyl 5-oxononanoate and related oxononanoate structures is not commonly found as a primary metabolic pathway in most organisms. However, the principles of metabolic engineering and pathway elucidation provide a framework for the targeted production of such compounds. By leveraging enzymes from diverse biological sources and assembling them in tractable host organisms, novel biosynthetic routes can be created and optimized.

Reconstitution of Biosynthetic Pathways in Heterologous Expression Systems

Heterologous expression is a cornerstone of modern biotechnology, enabling the functional characterization and reconstruction of biosynthetic pathways in well-understood host organisms like Escherichia coli and Saccharomyces cerevisiae. rsc.orgsci-hub.se This approach is particularly valuable for natural products where the native organism is difficult to cultivate or genetically manipulate. rsc.org The process involves identifying the genes encoding the necessary biosynthetic enzymes, cloning them into expression vectors, and introducing them into a suitable host to produce the desired compound. sci-hub.senih.govmdpi.com A key advantage of this strategy is that genes from disparate pathways and even different kingdoms of life can be combined to create novel, non-natural metabolic routes. nih.gov

A prominent example relevant to oxononanoate structures is the biotechnological synthesis of 9-oxononanoic acid, a precursor molecule that could be esterified to form compounds like this compound. Researchers have successfully established a multi-enzyme cascade to produce 9-oxononanoic acid from linoleic acid. researchgate.netebi.ac.uknih.gov This was achieved by reconstituting a two-step pathway in a one-pot system using enzymes from two different plant species. nih.gov The first enzyme, a 9S-lipoxygenase (St-LOX1) from the potato (Solanum tuberosum), catalyzes the insertion of oxygen into linoleic acid to form an intermediate, 9S-hydroperoxy-octadecadienoic acid (9S-HPODE). nih.gov Subsequently, a 9/13-hydroperoxide lyase (Cm-9/13HPL) from the melon (Cucumis melo) cleaves this intermediate to yield 9-oxononanoic acid. nih.gov This reconstituted pathway achieved a high yield of 73%, demonstrating the power of heterologous pathway assembly for producing medium-chain oxo-acids. ebi.ac.uknih.gov

Table 1: Reconstituted Pathway for 9-Oxononanoic Acid Synthesis

| Enzyme | Source Organism | Substrate | Product | Reference |

|---|---|---|---|---|

| 9S-Lipoxygenase (St-LOX1) | Solanum tuberosum (Potato) | Linoleic Acid | 9S-Hydroperoxy-octadecadienoic acid (9S-HPODE) | nih.gov |

Manipulation of Metabolic Pathways for Desired Metabolite Production

Beyond assembling new pathways, metabolic engineering focuses on manipulating the host's native metabolism to enhance the production of a target compound. This involves redirecting precursor flux, eliminating competing pathways, and overcoming cellular toxicity. For the production of medium-chain fatty acid derivatives like oxo-esters, significant efforts have been made to engineer various microbial chassis. google.comresearchgate.net

In Escherichia coli, a common strategy for producing oleochemicals involves the heterologous expression of thioesterases to generate free fatty acids of a specific chain length. nih.gov A more advanced approach bypasses the energy-intensive step of fatty acid reactivation by using a transacylase, such as PhaG from Pseudomonas, which directly transfers the acyl chain from an acyl-carrier protein (ACP) to Coenzyme A (CoA). nih.gov This creates a pool of acyl-CoAs that can be efficiently funneled into pathways for producing medium-chain fatty acids, alcohols, and ketones, with titers exceeding 1 g/L. nih.gov

The oleaginous yeast Yarrowia lipolytica is another popular host due to its natural ability to produce high levels of lipids. researchgate.net By expressing five different acyl-ACP thioesterases with specificity for medium-chain lengths, researchers successfully engineered Y. lipolytica to produce octanoic (C8) and decanoic (C10) acids, which impressively constituted up to 40% of the total cellular lipids. researchgate.net Similarly, engineering of the native fatty acid synthase (FAS) in Saccharomyces cerevisiae has led to the production of medium-chain fatty acids at titers greater than 1 g/L. chalmers.se

For the direct synthesis of esters, Pseudomonas putida has been engineered to produce hexyl acetate. nih.gov This was accomplished by introducing a carboxylic acid reductase (CAR), a phosphopantetheinyl transferase to activate the CAR, and an alcohol acetyltransferase (AAT) to perform the final esterification. nih.gov Critically, native alcohol dehydrogenases that would otherwise degrade the fatty alcohol intermediate were deleted, a crucial step to prevent loss of the desired product. nih.gov

Table 2: Examples of Metabolic Engineering for Medium-Chain Fatty Acid (MCFA) Derivative Production

| Host Organism | Key Genetic Modification(s) | Target Product(s) | Titer/Yield | Reference(s) |

|---|---|---|---|---|

| Escherichia coli | Expression of acyl-ACP:CoA transacylase (PhaG) | MCFAs, Fatty Alcohols, Methyl Ketones | > 1 g/L | nih.gov |

| Yarrowia lipolytica | Expression of five MCFA-specific acyl-ACP thioesterases | C8/C10 Fatty Acids | Up to 40% of total cell lipids | researchgate.net |

| Saccharomyces cerevisiae | Engineering of native Fatty Acid Synthase (FAS) | Medium-Chain Fatty Acids | > 1 g/L | chalmers.se |

Evolutionary Studies of Coenzyme Biosynthetic Pathways and Oxo-Ester Intermediates

The evolution of metabolic pathways, particularly those for essential coenzymes, provides insight into the origins of biochemical reactions and the recruitment of enzymes for new functions. rsc.orgnih.gov Coenzyme biosynthetic pathways that require fewer coenzymatic steps themselves are thought to be more ancient. rsc.orgnih.gov The study of these evolutionary trajectories reveals instances where oxo-acids and their esterified forms serve as critical intermediates.

A compelling case is the biosynthesis of Coenzyme B in methanogenic archaea. asm.orgresearchgate.net This pathway involves the iterative extension of a 2-oxoacid, a process that mirrors reactions in the citric acid cycle and leucine (B10760876) biosynthesis. asm.org Specifically, the pathway starts with 2-oxoglutarate and, through three successive cycles of chain elongation, produces 2-oxosuberate, an eight-carbon dicarboxylic oxo-acid. asm.orgresearchgate.net Each cycle adds a methylene (B1212753) group, proceeding through intermediates such as 2-oxoadipate and 2-oxopimelate. researchgate.net These 2-oxoacids are direct analogs to the core structure of oxononanoates.

Phylogenetic analysis suggests that the enzymes for this pathway evolved through gene duplication and functional divergence. asm.org The enzymes in the well-established isopropylmalate pathway for leucine biosynthesis appear to have been recruited and adapted to facilitate the novel reactions required for Coenzyme B synthesis. asm.org This provides a clear model for how pathways involving oxo-acid intermediates can arise, leveraging existing enzymatic machinery for new metabolic purposes.

Table 3: Oxo-Acid Intermediates in the Evolutionary Pathway of Coenzyme B Biosynthesis

| Cycle | Precursor | Key Oxo-Acid Intermediate | Notes | Reference(s) |

|---|---|---|---|---|

| Start | 2-Oxoglutarate + Acetyl-CoA | N/A | Entry point of the pathway | asm.orgresearchgate.net |

| Cycle 1 | 2-Oxoglutarate | 2-Oxoadipate | Chain elongation by one carbon unit | asm.org |

| Cycle 2 | 2-Oxoadipate | 2-Oxopimelate | Second chain elongation | researchgate.net |

Theoretical and Computational Studies of Ethyl 5 Oxononanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, electron density distribution, and molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly effective for studying medium-sized organic molecules like ethyl 5-oxononanoate.

Geometry Optimization: The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms, known as the global minimum on the potential energy surface. For this compound, DFT calculations are employed to optimize the molecular geometry. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy. The resulting optimized geometry provides a realistic representation of the molecule's shape.

Energy Calculations: Once the geometry is optimized, DFT can be used to calculate various electronic properties. The total electronic energy of the molecule is a key output, which can be used to determine its stability relative to other isomers or conformers. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its susceptibility to electronic excitation. A smaller gap suggests that the molecule is more reactive.

Below is a hypothetical data table representing typical outputs from a DFT calculation on this compound, performed using a common functional like B3LYP with a 6-31G* basis set.

| Parameter | Calculated Value | Significance |

| Total Electronic Energy | (Value in Hartrees) | Indicates the overall stability of the molecule. |

| HOMO Energy | (Value in eV) | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | (Value in eV) | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | (Value in eV) | A key indicator of chemical reactivity and stability. |

| Dipole Moment | (Value in Debye) | Provides insight into the molecule's polarity and intermolecular interactions. |

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data, which can be compared with experimental results to validate the computational model or to aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks observed in an IR spectrum. Each calculated vibrational mode can be animated to visualize the specific atomic motions, such as stretching and bending of bonds. For this compound, this would allow for the assignment of characteristic peaks, such as the C=O stretching frequencies for the ketone and ester groups, and the C-O stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict NMR chemical shifts (δ) and spin-spin coupling constants (J). By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the presence of a magnetic field, the chemical shifts can be determined. These predicted spectra can be invaluable for assigning signals in experimentally obtained NMR data and for confirming the structure of the molecule.

The following table illustrates the kind of data that can be generated from such predictive calculations for this compound.

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹³C (Ketone C=O) | (Calculated Value) | (Experimental Value) |

| ¹³C (Ester C=O) | (Calculated Value) | (Experimental Value) |

| ¹³C (CH₂ next to ester O) | (Calculated Value) | (Experimental Value) |

| ¹H (CH₃ of ethyl group) | (Calculated Value) | (Experimental Value) |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, a flexible molecule with several rotatable bonds, MD simulations are particularly useful for conformational analysis. By simulating the molecule's motion, researchers can identify the most populated conformations and the energy barriers for converting between them. This provides a more complete understanding of the molecule's shape and flexibility in different environments, such as in a solvent or interacting with other molecules.

MD simulations are also employed to study intermolecular interactions. By placing the this compound molecule in a simulation box with solvent molecules (e.g., water) or other solutes, the nature and strength of these interactions can be investigated. This is crucial for understanding its solubility, miscibility, and behavior in solution.

Prediction of Reaction Outcomes and Selectivity

Computational chemistry can be a powerful tool for predicting the feasibility and outcome of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify the transition state structures and calculate the activation energies.

For instance, in reactions such as reduction of the ketone or hydrolysis of the ester, computational models can predict which functional group is more likely to react under specific conditions (chemoselectivity). This is achieved by comparing the activation barriers for the different reaction pathways. The pathway with the lower activation energy is predicted to be the more favorable one. Furthermore, if the reaction can lead to stereoisomers, computational methods can help predict the stereoselectivity by analyzing the energies of the different diastereomeric transition states.

Computational Modeling of Enzyme-Substrate Interactions in Oxononanoate Metabolism

Given the presence of similar structures in biological systems, understanding how this compound might interact with enzymes is of significant interest. Computational modeling, particularly molecular docking and combined quantum mechanics/molecular mechanics (QM/MM) methods, can provide insights into these interactions.

Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when it binds to a receptor (an enzyme's active site). Docking algorithms sample a large number of possible conformations and orientations of the ligand within the active site and use a scoring function to estimate the binding affinity. This can identify potential enzymes that may metabolize this compound and provide an initial model of the enzyme-substrate complex.

QM/MM Simulations: For a more detailed and accurate description of the interactions within the enzyme's active site, QM/MM methods can be used. In this approach, the region of the system where the chemical reaction or key interactions occur (e.g., the substrate and the catalytic residues of the enzyme) is treated with a high-level quantum mechanics method. The rest of the protein and the surrounding solvent are treated with a more computationally efficient molecular mechanics force field. This hybrid approach allows for the study of bond-breaking and bond-forming processes within the complex biological environment of an enzyme, providing detailed insights into the catalytic mechanism of oxononanoate metabolism.

Environmental Dynamics and Degradation Research Relevant to Keto Esters

Biodegradation Pathways of Esters and Ketones in Environmental Compartments

Biodegradation is a key process that determines the environmental persistence of many organic chemicals. It involves the breakdown of complex molecules into simpler ones by living organisms, primarily microorganisms.

The presence of both ester and ketone functional groups in keto-esters suggests that they can be targeted by a variety of microbial enzymes. Microorganisms utilize organic compounds as sources of carbon and energy, and the degradation of esters and ketones is a well-established metabolic capability in diverse microbial populations. tidjma.tntidjma.tn

The initial step in the biodegradation of esters is typically the cleavage of the ester bond by enzymes called esterases or lipases, resulting in the formation of an alcohol and a carboxylic acid. researchgate.netmdpi.com These products are then usually further metabolized through common pathways. For instance, the resulting alcohol can be oxidized to an aldehyde and then to a carboxylic acid, which can enter the β-oxidation pathway if it is a fatty acid. mdpi.com

The microbial degradation of ketones often involves a Baeyer-Villiger monooxygenase (BVMO) enzyme. asm.org This enzyme inserts an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. asm.org This newly formed ester is then susceptible to hydrolysis by esterases, as described above. asm.org This pathway has been observed in the degradation of various ketones by bacteria such as Pseudomonas and Rhodococcus species. asm.org

In the context of a keto-ester like ethyl 5-oxononanoate, it is plausible that both functional groups are susceptible to microbial attack. An initial hydrolysis of the ester linkage would yield ethanol (B145695) and 5-oxononanoic acid. Alternatively, a BVMO-mediated oxidation of the ketone group could occur. The specific pathway and the microorganisms involved would depend on the environmental conditions and the microbial communities present. Some bacteria, such as Pseudomonas putida, have been identified as effective whole-cell biocatalysts for the oxidation of β-keto esters. mdpi.comnih.gov

It's also worth noting that some microorganisms can produce esters through various biochemical routes, including the condensation of acyl-CoA and alcohol, and the oxidation of hemiacetals. researchgate.net This highlights the dynamic role of microbes in both the formation and degradation of esters in the environment.

The rate at which a chemical biodegrades is a crucial factor in its environmental risk assessment. Readily biodegradable substances are less likely to persist and accumulate in the environment. Standardized tests, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are often used to assess ready biodegradability. For example, a study on a substance containing N,N'-ethane-1,2-diylbis(decanamide) showed it to be readily biodegradable, reaching 69.3% degradation in 28 days in a CO2 Evolution Test (OECD Guideline 301B). europa.eu

For keto-esters specifically, while direct and comprehensive studies on this compound are not abundant in publicly available literature, the biodegradability of similar compounds provides some insight. For instance, a series of C4 and C8 oxo-process chemicals, which include esters, were found to be readily biodegradable. researchgate.net However, the presence of branching in a molecule can sometimes hinder degradation. For example, 2-ethylhexanoic acid, a metabolite of some plasticizers, has shown resistance to degradation due to its ethyl branch. researchgate.net

The degradation of the mycotoxin deoxynivalenol (B1670258) (DON) by Nocardioides sp. involves the formation of 3-keto-DON as an intermediate, which is then converted to 3-epi-DON, demonstrating a microbial pathway for the transformation of a keto-functionalized compound. nih.gov

The degradation products are as important as the rate of degradation. Ideally, biodegradation leads to complete mineralization, meaning the compound is broken down into carbon dioxide, water, and mineral salts. mdpi.com However, in some cases, intermediate products may be formed that could have their own environmental or toxicological profiles. The identification of these metabolites is a key part of a thorough biodegradability assessment.

Microbial Degradation Processes

Abiotic Transformation Processes

In addition to biodegradation, abiotic (non-biological) processes can also contribute to the transformation of chemicals in the environment. For keto-esters, the most relevant abiotic processes are likely hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. libretexts.org Ester linkages are susceptible to hydrolysis, which can be catalyzed by either acids or bases. libretexts.org